molecular formula C13H26O B156488 2-Undecyloxirane CAS No. 1713-31-1

2-Undecyloxirane

Cat. No.: B156488
CAS No.: 1713-31-1
M. Wt: 198.34 g/mol
InChI Key: ZKAPVLMBPUYKKP-UHFFFAOYSA-N
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Description

2-Undecyloxirane, also known as 1,2-epoxytridecane, is an organic compound with the molecular formula C13H26O. It is an epoxide, characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

2-Undecyloxirane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential use in drug development and as a building block for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals, polymers, and as a stabilizer in various formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Undecyloxirane can be synthesized through the epoxidation of 1-undecene. The reaction typically involves the use of a peracid, such as meta-chloroperoxybenzoic acid, under controlled conditions to ensure the formation of the epoxide ring. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. The process often includes steps such as purification through distillation and quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Undecyloxirane undergoes various chemical reactions, including:

    Ring-opening reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of alcohols or other functional groups.

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.

    Reduction: Reduction reactions can convert the epoxide to alkanes or other reduced forms.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in ring-opening reactions include water, alcohols, and amines.

    Oxidizing agents: Agents such as hydrogen peroxide or peracids are used for oxidation reactions.

    Reducing agents: Catalytic hydrogenation or the use of metal hydrides can facilitate reduction reactions.

Major Products Formed

    Alcohols: Ring-opening reactions with water or alcohols typically yield secondary alcohols.

    Diols: Oxidation reactions can produce diols, which are useful intermediates in various chemical processes.

    Alkanes: Reduction reactions can lead to the formation of alkanes, which are simpler hydrocarbons.

Mechanism of Action

The primary mechanism of action of 2-Undecyloxirane involves the reactivity of its epoxide ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in various chemical processes to introduce functional groups or modify molecular structures. The compound’s interactions with molecular targets and pathways depend on the specific context of its application, such as in drug development or material science.

Comparison with Similar Compounds

Similar Compounds

    1,2-Epoxydecane: Similar in structure but with a shorter carbon chain.

    1,2-Epoxydodecane: Similar in structure but with a longer carbon chain.

    1,2-Epoxyhexane: A shorter-chain epoxide with different physical and chemical properties.

Uniqueness

2-Undecyloxirane is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. This makes it suitable for applications where a balance between hydrophobicity and reactivity is required. Its versatility in undergoing various chemical reactions also sets it apart from other epoxides with different chain lengths.

Properties

IUPAC Name

2-undecyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-13-12-14-13/h13H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAPVLMBPUYKKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60925402
Record name 2-Undecyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66587-57-3, 12609-83-5
Record name Epoxides, C13-16-alkyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066587573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epoxides, C13-16-alkyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Undecyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Epoxides, C13-16-alkyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.361
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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